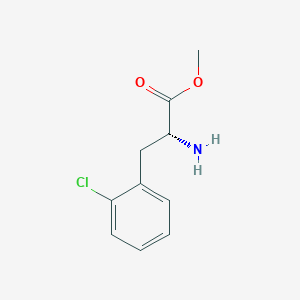

Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate

Description

Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate is a chiral amino acid ester featuring a 2-chlorophenyl substituent at the β-carbon and a methyl ester group at the α-carbon.

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFAOUNWBLVIKZ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate typically involves the reaction of 2-chlorobenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and esterification. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize costs. Common industrial techniques include the use of high-pressure reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme interactions and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorophenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular formulas, and properties of Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate with its analogs:

*Calculated molecular weight based on structural similarity.

Substituent Effects on Physicochemical Properties

- In contrast, the 4-nitrophenyl analog () exhibits higher reactivity due to the stronger electron-withdrawing nitro group, making it a precursor for reduction to aminophenyl derivatives .

- Halogen Variations: Fluorine in the 4-fluoro-3-methylphenyl analog () increases lipophilicity and metabolic stability compared to chlorine, which may enhance bioavailability in drug design .

- Aromatic System Differences: Indole-containing analogs () engage in unique interactions (e.g., hydrogen bonding, π-stacking) due to the heteroaromatic ring, which is absent in chlorophenyl derivatives .

Biological Activity

Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate features a molecular structure that includes an amino group, a chlorophenyl moiety, and a propanoate backbone. Its chemical formula is . The presence of the chlorine atom on the phenyl ring is particularly noteworthy as it may influence the compound's biological interactions and pharmacokinetics.

1. Neuroprotective Effects

Research indicates that methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate exhibits neuroprotective properties. It has been shown to protect neuronal cells from damage in various experimental models, which is significant for conditions such as neurodegenerative diseases. Studies suggest that this compound may modulate pathways involved in neuronal survival and apoptosis .

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases. For instance, it has been observed to reduce levels of TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli .

3. Enzyme Interaction

Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate has been studied for its interactions with various enzymes. It acts as both an inhibitor and an activator depending on the specific enzyme and biological context. Understanding these interactions is crucial for its application in drug design .

The exact mechanisms through which methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity, particularly in glutamatergic signaling pathways.

- Antioxidant Properties : It may exhibit antioxidant activity, thereby protecting cells from oxidative stress .

- Regulation of Gene Expression : There is evidence suggesting that methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate can modulate gene expression related to inflammation and cell survival .

Case Study 1: Neuroprotection in Ischemia

A study involving primary rat cerebellar neuronal-glial cell cultures exposed to ischemia demonstrated that treatment with methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate significantly reduced the elevation of inflammatory markers such as TNF-α and IL-1β. This suggests its potential utility in conditions characterized by ischemic injury .

Case Study 2: Anti-inflammatory Effects

In another study focused on chronic inflammation models, the administration of methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate resulted in a marked decrease in IL-6 levels, highlighting its role as a therapeutic agent in managing inflammatory responses .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.